戊二酰胺

描述

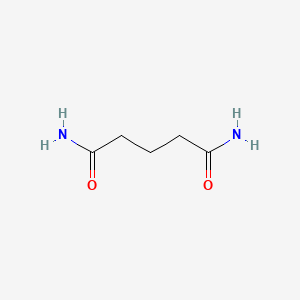

Pentanediamide, also known as 1,5-Pentanediaminium, is a chemical compound with the molecular formula C5H16N2 . It is also referred to as 1,5-Diaminopentane and Cadaverine .

Synthesis Analysis

The synthesis of N,N,N’N’-tetra-butyl-3-oxa-pentanediamide (TBOPDA) and its analogous compounds consists of four steps: diethylene glycol is oxidized to prepare diglycolic acid; diglycolic acid is converted into diglycolic anhydride by dehydration; diglycolic anhydride reacts with diamine to give mono-substituted .Molecular Structure Analysis

The molecular structure of Pentanediamide is determined by its molecular formula C5H16N2. The average mass is 104.193 Da and the monoisotopic mass is 104.130249 Da . The molecular weight of 1,5-Pentanediamine is 102.1781 .Physical And Chemical Properties Analysis

The physical and chemical properties of Pentanediamide can be determined by its molecular structure. The molecular weight of 1,5-Pentanediamine is 102.1781 . The average mass of Pentanediamide is 104.193 Da and the monoisotopic mass is 104.130249 Da .科学研究应用

Pharmaceutical Research: Antitumor and Antimicrobial Activities

Pentanediamide derivatives have been identified to possess potent antitumor and antimicrobial activities . These properties are particularly valuable in the development of new medications and treatments for various diseases. The compound’s ability to inhibit tumor cell migration and its action against human cancer cell lines are areas of significant interest in cancer research.

Bioactive Natural Compounds Discovery

The genomic-driven discovery of glutarimide-containing derivatives from certain bacterial strains like Burkholderia gladioli has revealed a rich source of bioactive compounds . These findings are crucial for the development of new natural products with potential therapeutic applications.

Chemical Synthesis and Coordination Chemistry

Pentanediamide, due to its desirable coordination properties, is widely studied in the synthesis of diamide derivatives and their coordination with metallic ions . This application is essential for creating complex molecules with specific functions and characteristics.

Genome Mining and Promoter Engineering

Researchers utilize genome mining combined with promoter engineering to activate silent biosynthetic gene clusters (BGCs) to discover new natural products . This approach has led to the identification of new glutarimide-containing analogs with various biological activities.

Secondary Metabolite Production in Microbiology

Glutarimide antibiotics, which feature a glutarimide ring, have been derived mainly from Streptomyces but are now found in various strains, including Burkholderia and Pseudomonas . These compounds are studied for their pharmacological effects, such as antitumor and anti-inflammatory properties.

Chemistry of C-4 Substituted Glutarimides

Investigations into the chemistry of C-4 substituted glutarimides have developed approaches reflecting synthetic interests in this area . This research is pivotal for understanding the chemical behavior and potential applications of glutarimide derivatives in various fields.

属性

IUPAC Name |

pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCYSVYHULFYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282184 | |

| Record name | Pentanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentanediamide | |

CAS RN |

3424-60-0 | |

| Record name | Pentanediamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。